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Compound of Interest

Compound Name: 3-Amino-4-iodobenzoic acid

Cat. No.: B1279740 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 3-
Amino-4-iodobenzoic acid (CAS: 51411-81-5). Due to the limited availability of published

experimental spectra for this specific compound in the public domain, this document presents

predicted data based on the analysis of structurally related compounds. It also includes

comprehensive, generalized experimental protocols for acquiring Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended to guide researchers in their

analytical workflows.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-Amino-4-iodobenzoic
acid. These predictions are derived from the known spectral characteristics of analogous

compounds, including aminobenzoic acids and iodinated aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. The predicted chemical shifts for 3-Amino-4-iodobenzoic acid in a suitable

deuterated solvent (e.g., DMSO-d₆) are presented below.

Table 1: Predicted ¹H NMR Spectroscopic Data for 3-Amino-4-iodobenzoic acid
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~12.5-13.5 Broad Singlet 1H
Carboxylic Acid (-

COOH)

~7.8-8.0 Doublet 1H Aromatic H (H-6)

~7.2-7.4 Doublet of Doublets 1H Aromatic H (H-5)

~6.8-7.0 Doublet 1H Aromatic H (H-2)

~5.0-6.0 Broad Singlet 2H Amine (-NH₂)

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-Amino-4-iodobenzoic acid

Chemical Shift (δ) ppm Assignment

~167-170 Carboxylic Acid Carbon (-COOH)

~150-155 Aromatic Carbon (C-3, attached to -NH₂)

~140-145 Aromatic Carbon (C-5)

~130-135 Aromatic Carbon (C-1, attached to -COOH)

~120-125 Aromatic Carbon (C-6)

~115-120 Aromatic Carbon (C-2)

~90-95 Aromatic Carbon (C-4, attached to -I)

Infrared (IR) Spectroscopy
FTIR spectroscopy is utilized to identify the functional groups present in a molecule. The

predicted characteristic absorption bands for 3-Amino-4-iodobenzoic acid are listed below.

Table 3: Predicted FT-IR Absorption Bands for 3-Amino-4-iodobenzoic acid
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Medium-Strong, Broad N-H stretching (Amine)

3300-2500 Strong, Very Broad
O-H stretching (Carboxylic

Acid)

~1700-1680 Strong
C=O stretching (Carboxylic

Acid)

~1620-1580 Medium-Strong
N-H bending (Amine) & C=C

stretching (Aromatic)

~1450-1400 Medium C-C stretching (Aromatic)

~1300-1200 Strong
C-O stretching (Carboxylic

Acid)

~920 Medium, Broad
O-H bending (Carboxylic Acid

dimer)

~850-750 Strong
C-H bending (Aromatic, out-of-

plane)

~600-500 Medium-Weak C-I stretching

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For 3-Amino-4-iodobenzoic acid (C₇H₆INO₂), the expected molecular ion

peaks in a high-resolution mass spectrum are detailed below.

Table 4: Predicted High-Resolution Mass Spectrometry Data for 3-Amino-4-iodobenzoic acid

m/z Ion Description

262.9443 [M]⁺ Molecular ion

263.9477 [M+1]⁺ Isotopic peak due to ¹³C
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Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a solid aromatic

compound like 3-Amino-4-iodobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Weigh approximately 10-20 mg of the solid sample for ¹H NMR (20-50

mg for ¹³C NMR).

Dissolution: Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-

d₆, CDCl₃) in a clean, dry vial. Gentle warming or sonication may be used to aid dissolution.

Transfer: Transfer the clear solution to a 5 mm NMR tube.

Data Acquisition:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H and ¹³C NMR spectra using standard pulse programs.

Data Processing: Process the raw data using appropriate software, which includes Fourier

transformation, phase correction, baseline correction, and referencing to an internal standard

(e.g., tetramethylsilane, TMS, at 0.00 ppm) or the residual solvent peak.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr
Pellet Method)

Sample Grinding: Finely grind approximately 1-2 mg of the solid sample using an agate

mortar and pestle.

Mixing: Add about 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the

ground sample and mix thoroughly.[2]
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Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic

press to form a thin, transparent pellet.[2]

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

Analysis: Record the spectrum, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹. A

background spectrum of the empty sample holder should be acquired and subtracted from

the sample spectrum.

Mass Spectrometry (Electron Ionization - EI)
Sample Introduction: Introduce a small quantity of the pure solid sample into the mass

spectrometer, typically using a direct insertion probe.[3]

Vaporization: Gently heat the probe to vaporize the sample into the ion source.

Ionization: Bombard the vaporized molecules with a high-energy electron beam (typically 70

eV) to generate positively charged ions, including the molecular ion ([M]⁺) and various

fragment ions.[4]

Mass Analysis: Accelerate the ions and separate them based on their mass-to-charge (m/z)

ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[3][5]

Detection and Data Analysis: Detect the separated ions and plot the relative abundance of

each ion against its m/z ratio to generate the mass spectrum. The most intense peak is

designated as the base peak with 100% relative abundance.[3]

Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis and

characterization of a solid aromatic compound.
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Caption: Spectroscopic Analysis Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1279740#spectroscopic-data-nmr-ir-ms-of-3-amino-
4-iodobenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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